![molecular formula C10H15ClN6 B1193950 (2R)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1193950.png)
(2R)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile
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Overview
Description
(2R)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile is a 2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile. It is an enantiomer of a (2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile.
Scientific Research Applications
Influence on Plant Metabolism
Research has demonstrated that compounds similar to (2R)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile can impact plant metabolism. For instance, studies on s-Triazines, which are structurally related, showed increased activities in enzymes like starch phosphorylase, pyruvate kinase, and glutamate dehydrogenase in plants like peas and sweet corn, indicating that these compounds affect physiological and biochemical processes in plants (Wu, Singh, & Salunkhe, 1971).
Effects on Photosynthesis
Compounds structurally similar to this compound have been shown to impact the photochemical reactions in plants. Specifically, they can inhibit electron transport in isolated chloroplasts, particularly affecting the reactions on the reducing side of photosystem II (Brewer, Arntzen, & Slife, 1979).
Chromatographic Applications
The chemical structure of this compound lends itself to applications in chromatography. For example, derivatives of s-triazine have been used in liquid chromatography for separating amino acid enantiomers, showcasing the utility of triazine derivatives in analytical chemistry (Brückner & Wachsmann, 1996).
Degradation and Treatment in Water
Studies have also focused on the degradation of s-triazines in water treatment processes. Atrazine, a compound with a similar structure, undergoes degradation through processes like ozonation, forming various degradation products. This research is crucial for understanding how to remove such compounds from drinking water (Acero, Stemmler, & Gunten, 2000).
properties
Molecular Formula |
C10H15ClN6 |
---|---|
Molecular Weight |
254.72 g/mol |
IUPAC Name |
(2R)-2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylbutanenitrile |
InChI |
InChI=1S/C10H15ClN6/c1-4-10(3,6-12)17-9-15-7(11)14-8(16-9)13-5-2/h4-5H2,1-3H3,(H2,13,14,15,16,17)/t10-/m1/s1 |
InChI Key |
IUCVBFHDSFSEIK-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@](C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
SMILES |
CCC(C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
Canonical SMILES |
CCC(C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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